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Compound of Interest

Compound Name: 2-Methoxybenzonitrile

Cat. No.: B147131 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Methoxybenzonitrile (CAS No: 6609-56-9), a valuable building block in organic synthesis. The

document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data, along with standardized experimental protocols for data acquisition.

Molecular Structure
2-Methoxybenzonitrile, also known as o-cyanoanisole, has a molecular formula of C₈H₇NO

and a molecular weight of 133.15 g/mol .[1] The structure consists of a benzene ring

substituted with a methoxy group (-OCH₃) and a nitrile group (-C≡N) at adjacent positions.

Figure 1: Structure of 2-Methoxybenzonitrile with atom numbering for spectroscopic

assignment.

Spectroscopic Data Summary
The following sections summarize the NMR, IR, and MS data for 2-Methoxybenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.
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Note on Available NMR Data: Publicly available, peer-reviewed ¹H and ¹³C NMR data for 2-
Methoxybenzonitrile with definitive assignments are scarce. Some published data appears

inconsistent with established principles of NMR spectroscopy.[2] For instance, reported values

for the methoxy group's proton (δ 2.53) and carbon (δ 20.2) signals deviate significantly from

expected ranges (~3.9 ppm and ~56 ppm, respectively).[2] The data presented below is based

on typical chemical shifts for similar structures and should be confirmed with dedicated

analysis.

Table 1: ¹H NMR Spectroscopic Data (Predicted) Solvent: CDCl₃, Reference: TMS (δ 0.00)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~7.60 dd ~7.7, 1.7 1H Ar-H (H6)

~7.55 ddd ~8.4, 7.5, 1.7 1H Ar-H (H4)

~7.05 t ~7.5 1H Ar-H (H5)

~6.98 d ~8.4 1H Ar-H (H3)

~3.90 s - 3H -OCH₃ (H10)

Table 2: ¹³C NMR Spectroscopic Data (Predicted) Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16)
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Chemical Shift (δ, ppm) Assignment

~162 C1 (-O)

~134 C4

~133 C6

~121 C5

~117 C≡N (C7)

~112 C3

~102 C2 (-CN)

~56 -OCH₃ (C10)

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on the absorption

of infrared radiation. The spectrum for 2-Methoxybenzonitrile is expected to show

characteristic peaks for the nitrile, ether, and aromatic functionalities.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H Stretch

2950 - 2850 Medium-Weak Aliphatic C-H Stretch (-OCH₃)

2230 - 2220 Strong, Sharp C≡N Stretch (Nitrile)

1600 - 1450 Strong-Medium Aromatic C=C Ring Stretch

1280 - 1240 Strong Aryl C-O Stretch (Asymmetric)

1050 - 1020 Strong Aryl C-O Stretch (Symmetric)

780 - 740 Strong
C-H Out-of-Plane Bend (ortho-

disubstituted)
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule, confirming its molecular weight and offering structural clues. Electron Ionization (EI)

is a common method for this type of compound.

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z Relative Intensity (%) Assignment

133 High [M]⁺ (Molecular Ion)

118 Moderate [M - CH₃]⁺

104 High [M - CHO]⁺

90 Moderate [M - CH₃ - CO]⁺ or [C₇H₆]⁺

76 Moderate [C₆H₄]⁺

Experimental Protocols
The following sections describe standardized procedures for obtaining the spectroscopic data

presented.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-Methoxybenzonitrile in approximately 0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

Tube Loading: Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer.

Set the spectral width to cover a range of 0 to 10 ppm.

Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
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Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) before Fourier

transformation.

¹³C NMR Acquisition:

Acquire the carbon-13 NMR spectrum on the same instrument, typically at 100 MHz.

Set the spectral width to cover a range of 0 to 200 ppm.

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets.

A larger number of scans (typically 128 or more) is required due to the lower natural

abundance of ¹³C.

IR Spectroscopy
Sample Preparation: As 2-Methoxybenzonitrile is a liquid or low-melting solid, the neat

liquid film method is preferred.[3] Place one drop of the neat compound onto the surface of a

potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin,

uniform film.

Data Acquisition:

Record a background spectrum of the empty spectrometer.

Place the assembled salt plates into the sample holder of an FTIR spectrometer.

Record the sample spectrum over a range of 4000 to 400 cm⁻¹, co-adding at least 16

scans for a high-quality spectrum.

The final spectrum is presented in terms of transmittance or absorbance after automatic

background subtraction.

Mass Spectrometry
Ionization Method: Utilize Electron Ionization (EI) for its ability to produce characteristic and

reproducible fragmentation patterns.[4]
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Sample Introduction: Introduce a dilute solution of 2-Methoxybenzonitrile in a volatile

solvent (e.g., methanol or dichloromethane) via a Gas Chromatography (GC-MS) system or

a direct insertion probe.

Data Acquisition:

Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV).

Scan a mass range of m/z 40-200 to detect the molecular ion and all significant fragments.

The resulting mass spectrum plots the relative abundance of ions against their mass-to-

charge ratio (m/z).

Data Visualization
The following diagrams illustrate key aspects of the spectroscopic analysis of 2-
Methoxybenzonitrile.

2-Methoxybenzonitrile Sample

Sample Preparation
(Dissolution/Neat Film)

NMR Spectrometer FTIR Spectrometer Mass Spectrometer (EI)

¹H and ¹³C NMR Spectra IR Spectrum Mass Spectrum

Data Analysis &
Structure Confirmation
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Click to download full resolution via product page

Figure 2: General workflow for the spectroscopic analysis of 2-Methoxybenzonitrile.
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Figure 3: Proposed mass spectrometry fragmentation pathway for 2-Methoxybenzonitrile
under EI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Methoxybenzonitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147131#2-methoxybenzonitrile-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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